3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-7-(ethylsulfanyl)pyrimido[4,5-d]pyrimidin-4(3H)-one
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Overview
Description
3-[2-(4-BENZYLPIPERIDIN-1-YL)-2-OXOETHYL]-7-(ETHYLSULFANYL)-3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE is a complex organic compound that belongs to the class of diazino-pyrimidinones This compound is characterized by its unique structure, which includes a benzylpiperidine moiety, an ethylsulfanyl group, and a diazino-pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-BENZYLPIPERIDIN-1-YL)-2-OXOETHYL]-7-(ETHYLSULFANYL)-3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE typically involves multiple steps, starting with the preparation of the benzylpiperidine intermediate. This intermediate is then reacted with various reagents to introduce the oxoethyl and ethylsulfanyl groups, followed by cyclization to form the diazino-pyrimidinone core. The reaction conditions often involve the use of solvents such as xylene and bases like sodium methoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-BENZYLPIPERIDIN-1-YL)-2-OXOETHYL]-7-(ETHYLSULFANYL)-3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxoethyl group can be reduced to form alcohol derivatives.
Substitution: The benzylpiperidine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and substituted benzylpiperidine compounds. These products can be further utilized in various applications, including drug development and material science .
Scientific Research Applications
3-[2-(4-BENZYLPIPERIDIN-1-YL)-2-OXOETHYL]-7-(ETHYLSULFANYL)-3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[2-(4-BENZYLPIPERIDIN-1-YL)-2-OXOETHYL]-7-(ETHYLSULFANYL)-3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The benzylpiperidine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The compound may also inhibit certain enzymes involved in cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A compound with a similar benzylpiperidine moiety, known for its use in research as a monoamine releasing agent.
Pyrido[2,3-d]pyrimidin-5-one: A compound with a similar diazino-pyrimidinone core, known for its biological activities, including antiproliferative and antimicrobial properties.
Pyrazolo[3,4-d]pyrimidine: A compound with a similar heterocyclic structure, known for its use as a CDK2 inhibitor in cancer research.
Uniqueness
3-[2-(4-BENZYLPIPERIDIN-1-YL)-2-OXOETHYL]-7-(ETHYLSULFANYL)-3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE is unique due to its combination of a benzylpiperidine moiety and a diazino-pyrimidinone core, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research .
Properties
Molecular Formula |
C22H25N5O2S |
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Molecular Weight |
423.5 g/mol |
IUPAC Name |
6-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-2-ethylsulfanylpyrimido[4,5-d]pyrimidin-5-one |
InChI |
InChI=1S/C22H25N5O2S/c1-2-30-22-23-13-18-20(25-22)24-15-27(21(18)29)14-19(28)26-10-8-17(9-11-26)12-16-6-4-3-5-7-16/h3-7,13,15,17H,2,8-12,14H2,1H3 |
InChI Key |
PKWCAEIIZXVNRM-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC=C2C(=N1)N=CN(C2=O)CC(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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